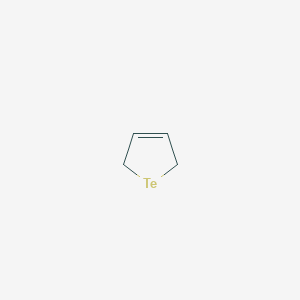
Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane: is an organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to two 3,3-dimethylbut-1-yn-1-yl groups and one phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane typically involves the reaction of a phosphine precursor with 3,3-dimethylbut-1-yne and a phenyl halide. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst to facilitate the formation of carbon-carbon bonds between the alkyne and the halide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxide.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The alkyne groups can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Coupling Reactions: Palladium and copper catalysts are commonly used in coupling reactions.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Complex molecules with extended carbon chains.
Applications De Recherche Scientifique
Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its ability to participate in coupling reactions makes it a valuable building block for creating complex molecular structures .
Mécanisme D'action
The mechanism of action of Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane largely depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The alkyne groups can participate in π-π interactions and other non-covalent interactions, which can affect the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Bis(2,4,6-trimethylphenyl)phosphane: A similar compound with two 2,4,6-trimethylphenyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane is unique due to the presence of the 3,3-dimethylbut-1-yn-1-yl groups, which provide steric hindrance and electronic effects that can influence its reactivity and stability. This makes it distinct from other phosphane compounds that lack such bulky alkyne groups .
Propriétés
Numéro CAS |
76287-37-1 |
|---|---|
Formule moléculaire |
C18H23P |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
bis(3,3-dimethylbut-1-ynyl)-phenylphosphane |
InChI |
InChI=1S/C18H23P/c1-17(2,3)12-14-19(15-13-18(4,5)6)16-10-8-7-9-11-16/h7-11H,1-6H3 |
Clé InChI |
JJQJPPQFTCZMFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CP(C#CC(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
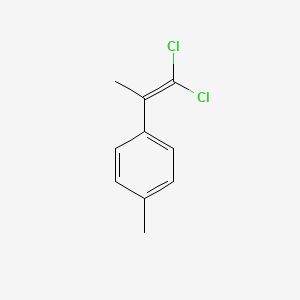
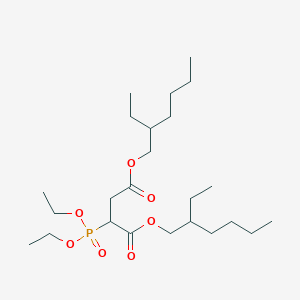
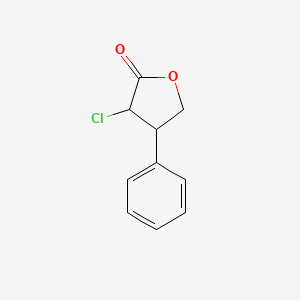
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
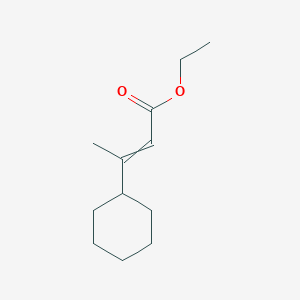
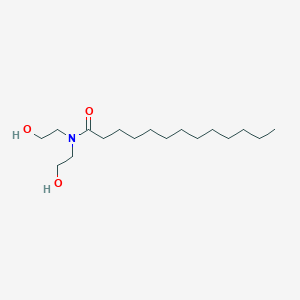
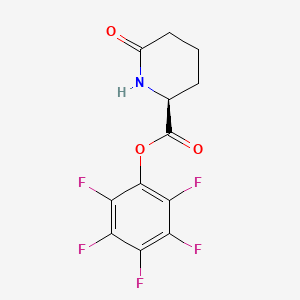

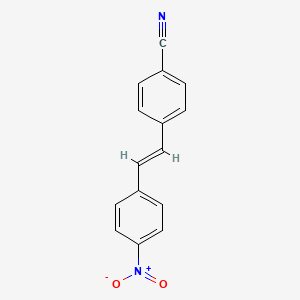
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
